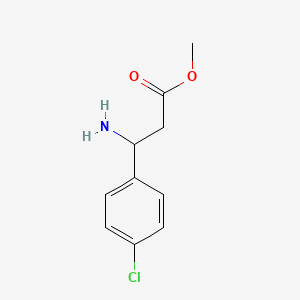

Methyl 3-amino-3-(4-chlorophenyl)propanoate

Descripción

Overview of β-Amino Esters in Organic Synthesis and Chemical Biology

β-Amino esters are a class of organic compounds characterized by an ester functional group and an amino group separated by two carbon atoms (at the β-position relative to the ester's carbonyl group). This structural motif is a valuable building block in organic synthesis and medicinal chemistry. β-Amino acids and their ester derivatives are crucial starting materials for the synthesis of peptides and other biologically active compounds. cambridge.org The synthesis of β-amino esters can be achieved through various methods, including the conjugate addition of amines to α,β-unsaturated carbonyl compounds, a reaction often referred to as the aza-Michael reaction. organic-chemistry.org

In the field of chemical biology, polymers derived from β-amino esters, known as poly(β-amino esters) or PBAEs, have garnered significant attention. nih.gov These polymers are typically synthesized through the Michael addition of an amine to an acrylate (B77674). nih.gov A key feature of PBAEs is their biodegradability and pH-responsiveness, which makes them highly suitable for biomedical applications such as the delivery of genes, anticancer drugs, and antimicrobial agents. nih.govfrontiersin.org The versatility in the choice of amine and acrylate building blocks allows for the creation of a large library of polymers with diverse physicochemical properties tailored for specific therapeutic needs. nih.gov

The Unique Context of Methyl 3-amino-3-(4-chlorophenyl)propanoate within β-Amino Ester Chemistry

This compound is a specific β-amino ester derivative that features a methyl ester, an amino group at the beta position, and an aromatic ring substituted with a chlorine atom at the para-position. Its chemical structure, particularly the presence of a stereogenic center at the C-3 position, means it can exist as different enantiomers. smolecule.comgoogleapis.com This chirality is significant, as the biological activity of such compounds can be highly dependent on their specific stereoisomeric form. googleapis.com

This compound is recognized as a critical intermediate and building block in medicinal chemistry and for the synthesis of more complex organic molecules. smolecule.com A notable application is in the development of histone deacetylase inhibitors (HDACIs), a class of compounds investigated for cancer therapy. nih.gov The presence of the chlorine atom on the phenyl ring is significant as it enhances the molecule's reactivity and its potential for interaction with biological targets. For practical applications, the compound is also available as a hydrochloride salt, which improves its aqueous solubility. smolecule.com

Scope and Research Trajectories Pertaining to the Chemical Compound

The research surrounding this compound is primarily focused on its potential biological activities and its use as a synthetic intermediate. smolecule.com Studies have explored its role in inhibiting certain enzymes, such as cathepsin K, which is involved in bone resorption. smolecule.com

In oncology research, the compound has shown potential as an anticancer agent. It exhibits affinity for heat shock proteins like TRAP1, which are implicated in cellular stress responses and apoptosis. nih.gov This interaction is believed to contribute to its antiproliferative effects. Furthermore, investigations have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HeLa cells.

The compound has also been evaluated for its antimicrobial properties, with studies showing effectiveness against certain pathogens, including Chlamydia species. smolecule.com Beyond these areas, preliminary interaction studies suggest a potential for modulating serotonin (B10506) and dopamine (B1211576) receptors, indicating a possible, though less explored, trajectory in neuroscience research. smolecule.com It also serves as a key intermediate in the synthesis of certain dipeptide compounds with fungicidal activity for agricultural use. googleapis.com

Chemical Data and Synthesis

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 180264-84-0 nih.govchemicalbook.com |

| Molecular Formula | C₁₀H₁₂ClNO₂ nih.gov |

| Molecular Weight | 213.66 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| Physical Form | Solid smolecule.com |

Table 2: Common Synthesis Routes for this compound

| Synthesis Method | Description |

| From 4-chlorobenzaldehyde (B46862) | A multi-step process beginning with the reaction of 4-chlorobenzaldehyde and nitromethane, followed by reduction and subsequent esterification with methanol (B129727) to yield the final product. |

| Reductive Amination | Involves the reaction of an appropriate ketone with an amine or ammonia (B1221849) in the presence of a reducing agent. smolecule.com |

| Alkylation of Amines | Can be synthesized starting from 4-chlorobenzylamine (B54526) through alkylation with methyl acrylate. smolecule.com |

| From Malonic Acid | A suspension of malonic acid, 4-chlorobenzaldehyde, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695) is refluxed to produce 3-amino-3-(4-chlorophenyl)propanoic acid, which can then be esterified. googleapis.com |

Table 3: Summary of Research Findings and Applications

| Research Area | Key Findings and Applications |

| Medicinal Chemistry | Serves as a key intermediate in the synthesis of biologically active molecules, including histone deacetylase inhibitors (HDACIs). smolecule.comnih.gov |

| Anticancer Research | Demonstrates antiproliferative activity against cancer cell lines (e.g., HeLa). Interacts with heat shock proteins like TRAP1, suggesting a potential mechanism for its anticancer effects. nih.gov |

| Antimicrobial Research | Investigated for activity against various pathogens, including certain bacterial and fungal strains. smolecule.com |

| Enzyme Inhibition | Studied for its potential to inhibit enzymes such as cathepsin K. smolecule.com |

| Agrochemicals | Used as a precursor in the synthesis of dipeptide fungicides. googleapis.com |

| Neuroscience | Preliminary studies suggest potential interactions with serotonin and dopamine receptors. smolecule.com |

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-amino-3-(4-chlorophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKAREWNOLQNOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180264-84-0 | |

| Record name | Methyl 3-amino-3-(4-chlorophenyl)-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 Amino 3 4 Chlorophenyl Propanoate and Its Stereoisomers

Multi-Step Synthesis Approaches

The preparation of racemic and stereoisomerically enriched methyl 3-amino-3-(4-chlorophenyl)propanoate can be achieved through several multi-step synthetic routes. These pathways often involve the sequential construction of the carbon skeleton and the introduction of the key functional groups.

Synthesis via 4-chlorobenzaldehyde (B46862) and Nitromethane Pathways

A common and well-established route to this compound begins with the condensation of 4-chlorobenzaldehyde and nitromethane. This reaction typically proceeds via a Henry reaction to form an intermediate, which is then dehydrated to yield 1-chloro-4-(2-nitroprop-1-en-1-yl)benzene. Subsequent reduction of the nitro group and the carbon-carbon double bond, followed by esterification of the resulting carboxylic acid, affords the final product.

The reduction of the nitroalkene intermediate is a critical step and can be achieved using various reducing agents. Catalytic hydrogenation, for instance, is a frequently employed method. The final step in this sequence is the esterification of the 3-amino-3-(4-chlorophenyl)propanoic acid with methanol (B129727), typically under acidic conditions, to yield the desired methyl ester.

Alkylation of Amines and Reductive Amination Protocols

Alternative synthetic strategies involve the formation of the C-N bond at a different stage of the synthesis. One such approach is the alkylation of amines. For instance, a suitable precursor bearing a leaving group at the β-position could be reacted with an ammonia (B1221849) equivalent.

Reductive amination represents another versatile method. smolecule.com This approach could involve the reaction of a β-keto ester, such as methyl 3-(4-chlorophenyl)-3-oxopropanoate, with an amine source in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.com The reducing agent selectively reduces the intermediate imine to the desired amine. Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride.

| Reductive Amination Stage | Reactants | Reducing Agent | Product |

| Imine Formation | Methyl 3-(4-chlorophenyl)-3-oxopropanoate, Ammonia | Iminium intermediate | |

| Reduction | Iminium intermediate | Sodium cyanoborohydride | This compound |

Esterification Reactions in Terminal Synthesis Stages

In many of the synthetic routes leading to this compound, the final step is the esterification of the corresponding carboxylic acid, 3-amino-3-(4-chlorophenyl)propanoic acid. smolecule.com This transformation is typically accomplished by reacting the amino acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. googleapis.com The reaction is driven to completion by removing the water formed during the reaction.

A patent describes the preparation of methyl (±)-3-amino-3-(4-chlorophenyl)propanoate by suspending the corresponding amino acid in methanol, followed by the addition of thionyl chloride. The reaction mixture is then refluxed to afford the methyl ester. googleapis.com

Utilization of Specific Precursors (e.g., Methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate)

The target compound can also be synthesized from more complex precursors. For example, derivatives of methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate have been used as starting materials. Although this specific precursor contains additional methyl groups, its structural similarity highlights the possibility of using analogous hydroxy esters. The synthesis of such precursors can be achieved through reactions like the Reformatsky reaction or aldol-type condensations. wikipedia.orgacs.org Subsequent chemical transformations would be required to remove the gem-dimethyl groups and convert the hydroxyl group into an amino group, potentially via oxidation to a ketone followed by reductive amination.

Stereoselective Synthesis Strategies

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective methods to obtain enantiomerically pure stereoisomers of this compound is of high importance.

Chiral Auxiliaries and Catalytic Asymmetric Methods

Chiral auxiliaries are commonly employed to induce stereoselectivity in a reaction. nih.gov These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. For the synthesis of chiral β-amino esters, chiral auxiliaries such as pseudoephedrine have been successfully used in asymmetric aza-Michael additions. acs.org In this approach, an α,β-unsaturated amide derived from a chiral auxiliary reacts with a nitrogen nucleophile, leading to the formation of a β-amino amide with high diastereoselectivity. Subsequent removal of the chiral auxiliary and esterification would yield the desired enantiomerically enriched β-amino ester.

| Chiral Auxiliary | Reaction Type | Key Features |

| Pseudoephedrine | Asymmetric aza-Michael addition | Commercially available, effective in inducing high diastereoselectivity. nih.govacs.org |

| Oxazolidinones | Asymmetric alkylations and aldol (B89426) reactions | Widely used for the synthesis of chiral carboxylic acid derivatives. |

| Camphorsultam | Asymmetric Michael additions | Provides high levels of stereocontrol. |

Catalytic asymmetric methods offer a more atom-economical approach to enantioselective synthesis. These methods utilize a chiral catalyst to control the stereochemistry of the reaction. For the synthesis of chiral β-amino esters, catalytic asymmetric hydrogenation of enamines or the asymmetric conjugate addition of amines to α,β-unsaturated esters are potential strategies.

Furthermore, chiral resolution can be employed to separate a racemic mixture of this compound into its individual enantiomers. smolecule.com This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by separation of the diastereomers and subsequent liberation of the enantiomerically pure amine. A patent details the resolution of racemic this compound using L-tartaric acid to selectively crystallize the salt of the (R)-enantiomer. googleapis.com

Enzymatic Synthesis and Biocatalytic Approaches for Enantiomeric Enrichment

The enantiomers of β-amino acids and their esters are crucial for the development of pharmaceuticals. Biocatalytic methods, particularly enzymatic kinetic resolution, offer a highly selective and environmentally benign route to obtaining enantiomerically pure compounds. Lipases are a class of enzymes that have demonstrated significant utility in the resolution of racemic β-amino esters.

The principle of enzymatic kinetic resolution relies on the differential rate of reaction of a chiral enzyme with the two enantiomers of a racemic substrate. In the case of this compound, a lipase (B570770) can selectively hydrolyze one of the ester enantiomers to its corresponding carboxylic acid, leaving the other enantiomer unreacted. This allows for the separation of the unreacted ester enantiomer and the carboxylic acid product, both in high enantiomeric excess.

For instance, research on the enzymatic resolution of various β-aryl-β-amino esters has shown that lipases such as Candida antarctica lipase B (CAL-B) and lipases from Pseudomonas cepacia are effective catalysts. mdpi.commdpi.com These enzymes often exhibit high enantioselectivity (E > 200) in the hydrolysis of racemic β-amino esters in organic solvents. mdpi.com The choice of solvent, temperature, and water content can significantly influence the reaction rate and enantioselectivity.

Dynamic kinetic resolution (DKR) is an advancement over simple kinetic resolution that can theoretically achieve a 100% yield of the desired enantiomer. In DKR, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This is often achieved using a heterogeneous metal catalyst. For β-amino esters, palladium-based catalysts have been shown to be effective for racemization. kuleuven.be

| Enzyme | Substrate Type | Resolution Method | Key Findings |

| Burkholderia cepacia Lipase | Racemic β-aryl-β-amino esters | Kinetic Resolution (Hydrolysis) | High enantioselectivity (E > 200) in organic media. mdpi.com |

| Candida antarctica Lipase B (CAL-B) | Racemic hydroxy-substituted β-amino esters | Kinetic Resolution (Hydrolysis) | Moderate to good enantiomeric excess values (ee ≥ 52%) achieved in t-BuOMe. mdpi.com |

| Pseudomonas fluorescens Lipase | Racemic 3-aryl alkanoic esters | Kinetic Resolution (Hydrolysis) | Achieved 50% conversion with 98% ee of the acid and 99% ee of the ester. almacgroup.com |

Diastereoselective Conjugate Addition Reactions

Diastereoselective conjugate addition reactions represent a powerful strategy for the stereocontrolled synthesis of β-amino esters. This approach involves the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated ester. The stereoselectivity of the reaction can be controlled by using a chiral auxiliary, a chiral catalyst, or a chiral nucleophile.

One common strategy involves the use of a chiral auxiliary attached to the nitrogen nucleophile. For example, chiral amines can be used to form a chiral lithium amide, which then adds to an α,β-unsaturated ester in a diastereoselective manner. acs.org The chiral auxiliary can then be removed to yield the desired β-amino ester.

Another approach is the use of a chiral catalyst, such as a chiral phosphoric acid, in combination with a photocatalyst. This synergistic catalysis can enable the radical-radical coupling of a β-keto ester-derived radical with an α-amino alkyl radical, leading to the formation of β-amino esters with high diastereo- and enantioselectivity. researchgate.net

The table below summarizes different approaches to diastereoselective conjugate additions for the synthesis of β-amino esters.

| Methodology | Chiral Source | Key Features |

| Conjugate addition of lithium amides | Chiral amine auxiliary | Formation of a new stereocenter with control from the chiral auxiliary. acs.org |

| Intramolecular conjugate addition | Chiral Michael acceptor | High diastereoselectivity dictated by the stereochemistry of the starting material. nih.gov |

| Organocatalytic reduction of enamines | Chiral auxiliary on the enamine | Trichlorosilane-mediated reduction with high diastereoselectivity. unimi.it |

Green Chemistry and Sustainable Synthesis Approaches

Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to reduce environmental impact and improve efficiency.

Continuous-Flow Synthesis Methodologies

Continuous-flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. For the synthesis of β-amino esters, continuous-flow reactors can be employed for reactions such as the conjugate addition of amines to α,β-unsaturated esters.

The use of tubular reactors can overcome the limitations of heat and mass transfer, allowing for reactions to be performed at higher temperatures and concentrations, thus increasing reaction rates and throughput. This approach has been demonstrated for the synthesis of β-amino crotonates, where complete conversion was achieved in significantly shorter residence times compared to batch reactions.

Catalyst Development for Enhanced Efficiency (e.g., NH4Cl Catalysis)

The development of efficient and environmentally benign catalysts is a cornerstone of green chemistry. Ammonium (B1175870) chloride (NH4Cl) has emerged as an inexpensive, non-toxic, and readily available catalyst for the synthesis of β-amino esters via a one-pot three-component Mannich-type reaction of an aromatic aldehyde, an aromatic amine, and a malonic ester.

This method proceeds under mild conditions, typically at room temperature in ethanol (B145695), and affords the corresponding β-amino esters in good to excellent yields. The use of NH4Cl as a catalyst is advantageous due to its low cost, ease of handling, and simple work-up procedure, as the catalyst is water-soluble and can be easily removed.

| Catalyst | Reaction Type | Advantages | Yield |

| NH4Cl | Three-component Mannich reaction | Inexpensive, non-toxic, readily available, easy work-up | Good to excellent |

Solvent-Free and Mild Reaction Conditions

The elimination or reduction of volatile organic solvents is a key goal in green chemistry. Solvent-free reactions, often facilitated by microwave irradiation or ball milling, can lead to shorter reaction times, higher yields, and simplified purification procedures.

The conjugate addition of amines to α,β-unsaturated esters, a key step in the synthesis of β-amino esters, can be performed under solvent-free conditions. For example, the use of a planetary ball mill has been shown to facilitate the quantitative conversion of amines and dialkylacetylenedicarboxylates or alkylpropiolates within minutes without the need for a catalyst or base. organic-chemistry.org Similarly, microwave-assisted Michael additions of amines to α,β-unsaturated esters have been shown to significantly decrease reaction times and increase yields and product purity. nih.gov These solvent-free and mild approaches offer a more sustainable alternative to traditional synthetic methods.

Chemical Transformations and Derivatization Studies of Methyl 3 Amino 3 4 Chlorophenyl Propanoate

Reactions at the Amino Group

The primary amino group in Methyl 3-amino-3-(4-chlorophenyl)propanoate is a nucleophilic center, enabling a variety of chemical modifications.

Nucleophilic Substitution Reactions

The amino group's ability to act as a nucleophile allows it to participate in substitution reactions. smolecule.com A common example is its reaction with alkyl halides, where the nitrogen atom displaces the halide to form a new carbon-nitrogen bond, leading to secondary or tertiary amines depending on the reaction conditions and the number of equivalents of the alkylating agent used. smolecule.com

Amidation and Peptide Bond Formation

The formation of an amide bond is one of the most significant reactions involving the amino group of this compound. This transformation is fundamental in peptide synthesis, where the compound can be incorporated as a β-amino acid residue. masterorganicchemistry.com The reaction involves coupling the amino group with the carboxylic acid of another molecule, typically an N-protected amino acid, to form a dipeptide derivative. google.comgoogleapis.com

This condensation reaction generally requires the use of coupling agents to activate the carboxylic acid group and facilitate the formation of the peptide bond. researchgate.netnih.gov Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netnih.gov An alternative approach is the azide (B81097) coupling method. nih.govrsc.org

A specific example is the reaction of this compound with N-isopropoxycarbonyl-S-valine. google.com In this synthesis, the two reactants are combined in the presence of N-methylmorpholine and isobutyl chloroformate in a trichloromethane solvent at low temperatures (-40 to -35°C), leading to the formation of methyl 3-(4-chlorophenyl)-3-{[N-(isopropoxycarbonyl)valyl]amino}propanoate. google.comnih.gov

Table 1: Example of Peptide Bond Formation

| Reactant 1 | Reactant 2 | Coupling/Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl RS-3-amino-3-(4-chlorophenyl)propanoate | N-isopropoxycarbonyl-S-valine | N-methylmorpholine, isobutyl chloroformate, trichloromethane, -40 to -35°C | Methyl 3-(4-chlorophenyl)-3-{[N-(isopropoxycarbonyl)valyl]amino}propanoate | google.com |

Formation of Schiff Bases

The primary amino group of this compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. science.gov This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). researchgate.net

Schiff bases derived from amino acids and their derivatives are stable compounds and serve as important intermediates in organic synthesis and coordination chemistry. researchgate.netsemanticscholar.org The reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, sometimes with the addition of an acid catalyst. researchgate.net The formation of the imine group is a key step in various enzymatic reactions in biological systems. researchgate.net

N-Alkylation and Acylation Reactions

Beyond the nucleophilic substitution with simple alkyl halides, the amino group can undergo various N-alkylation and N-acylation reactions. N-acylation involves the reaction of the amine with an acylating agent such as an acid chloride or anhydride (B1165640) to form an amide. For instance, the related compound 3-amino-3-(4-chlorophenyl)propanoic acid can be readily benzoylated, indicating the high reactivity of the amino group towards acylation. wiley-vch.de This reactivity is directly applicable to the methyl ester derivative. The conversion of the amino group to N-alkyl propanamides is a strategy used to modify the compound's properties.

Table 2: N-Acylation Reaction Example

| Starting Material | Acylating Agent | Product Type | Reference |

|---|---|---|---|

| 3-Amino-3-(4-chlorophenyl)propanoic acid | Benzoyl chloride (or equivalent) | N-Benzoylated derivative | wiley-vch.de |

Reactions at the Ester Moiety

The methyl ester group is the second major site for chemical transformation, primarily through reactions involving nucleophilic acyl substitution.

Hydrolysis to Carboxylic Acids

The methyl ester group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-amino-3-(4-chlorophenyl)propanoic acid, and methanol (B129727). smolecule.com This reaction is a standard transformation for esters and is often a necessary step in multi-step syntheses to allow for further reactions at the carboxyl group. wiley-vch.de

For example, the synthesis of the racemic amino acid, rac-3-amino-3-(4-chlorophenyl)propanoic acid, can be achieved from 4-chlorobenzaldehyde (B46862), malonic acid, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695). googleapis.comwiley-vch.de The reverse reaction, esterification, is used to prepare the title compound. This involves treating 3-amino-3-(4-chlorophenyl)propanoic acid with methanol in the presence of an acid catalyst like thionyl chloride and heating the mixture under reflux. google.com

Table 3: Hydrolysis and Esterification of this compound

| Reaction | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Hydrolysis | This compound | Acid or base (e.g., H₂SO₄ or NaOH) | 3-Amino-3-(4-chlorophenyl)propanoic acid | smolecule.com |

| Esterification | (±)RS-3-amino-3-(4-chlorophenyl)propanoic acid | Methanol, Thionyl chloride | Methyl (±)RS-3-amino-3-(4-chlorophenyl)propanoate | google.com |

Hydrazinolysis for Hydrazide Formation

The conversion of the methyl ester functionality of this compound into a hydrazide represents a fundamental chemical transformation. This reaction, known as hydrazinolysis, involves the treatment of the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent such as methanol or ethanol. The nucleophilic attack of the hydrazine at the ester carbonyl carbon leads to the displacement of the methoxy (B1213986) group and the formation of the corresponding 3-amino-3-(4-chlorophenyl)propanohydrazide.

This transformation is significant as hydrazides are valuable intermediates in the synthesis of a variety of heterocyclic compounds, including pyrazoles, triazoles, and pyridazinones. The presence of the free amino group and the reactive hydrazide moiety in the product opens up numerous possibilities for further derivatization and the construction of complex molecular frameworks. The reaction is generally high-yielding and proceeds under relatively mild conditions.

Table 1: Representative Hydrazinolysis of this compound

| Reactant | Reagent | Solvent | Product |

| This compound | Hydrazine hydrate | Ethanol | 3-amino-3-(4-chlorophenyl)propanohydrazide |

Transformations Involving the Propanoate Backbone

Michael Addition Reactions

The amino group of this compound can act as a nucleophile in Michael addition reactions, also known as aza-Michael additions. In this type of reaction, the amine adds to an α,β-unsaturated carbonyl compound (a Michael acceptor), such as an acrylate (B77674), acrylonitrile, or an enone. This reaction forms a new carbon-nitrogen bond and results in the elongation of the propanoate backbone or the introduction of new functional groups.

The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the amine. The versatility of the Michael addition allows for the introduction of a wide range of substituents, depending on the choice of the Michael acceptor. This reaction is a powerful tool for the synthesis of more complex β-amino acid derivatives and peptidomimetics.

Table 2: Representative Aza-Michael Addition Reactions with this compound as the Michael Donor

| Michael Donor | Michael Acceptor | Product |

| This compound | Methyl acrylate | Methyl 3-[[1-(4-chlorophenyl)-3-methoxy-3-oxopropyl]amino]propanoate |

| This compound | Acrylonitrile | Methyl 3-amino-3-(4-chlorophenyl)-N-(2-cyanoethyl)propanoate |

| This compound | Methyl vinyl ketone | Methyl 3-amino-3-(4-chlorophenyl)-N-(3-oxobutyl)propanoate |

Rearrangement Reactions (e.g., Overman Rearrangement)

The Overman rearrangement is a kashanu.ac.irkashanu.ac.ir-sigmatropic rearrangement that converts allylic alcohols into allylic amines. In its classic form, this reaction is not directly applicable to the saturated propanoate backbone of this compound. The substrate for an Overman rearrangement must contain an allylic alcohol moiety, which can then be converted into a trichloroacetimidate (B1259523) that subsequently rearranges.

For this compound to undergo a transformation analogous to the Overman rearrangement, it would first need to be chemically modified. This would involve, for example, reduction of the ester to an alcohol, followed by transformations to introduce the necessary allylic functionality. While theoretically possible, such a multi-step sequence would be required to make this class of rearrangement accessible from the starting compound. Therefore, direct rearrangement of the propanoate backbone itself via an Overman-type mechanism is not a feasible transformation without significant prior derivatization.

Functionalization of the Chlorophenyl Moiety

The chlorophenyl group of this compound offers a reactive site for further molecular elaboration through palladium-catalyzed cross-coupling reactions. The carbon-chlorine bond can be activated by a palladium catalyst to participate in reactions such as the Suzuki-Miyaura coupling (with boronic acids), the Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes).

These reactions are powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents onto the aromatic ring. This functionalization can be used to modulate the electronic and steric properties of the molecule, which is of particular importance in the development of bioactive compounds. The choice of ligands for the palladium catalyst is crucial for achieving high yields and good functional group tolerance.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions on the Chlorophenyl Moiety

| Starting Material | Coupling Partner | Reaction Type | Potential Product |

| This compound | Phenylboronic acid | Suzuki-Miyaura | Methyl 3-amino-3-(biphenyl-4-yl)propanoate |

| This compound | Aniline | Buchwald-Hartwig | Methyl 3-amino-3-[4-(phenylamino)phenyl]propanoate |

| This compound | Phenylacetylene | Sonogashira | Methyl 3-amino-3-[4-(phenylethynyl)phenyl]propanoate |

Synthesis of Advanced Polyfunctionalized Scaffolds

This compound is a valuable building block for the synthesis of more complex, polyfunctionalized molecular scaffolds, particularly heterocyclic systems. The presence of both an amino group and an ester functionality allows for its participation in a variety of cyclization reactions.

For instance, β-amino esters are known precursors for the synthesis of dihydropyrimidinones through the Biginelli reaction. This one-pot, three-component reaction involves the condensation of the β-amino ester, an aldehyde, and urea (B33335) or thiourea (B124793). The resulting dihydropyrimidinone ring system is a privileged scaffold in medicinal chemistry.

Table 4: Representative Synthesis of Heterocyclic Scaffolds

| Starting Material Derivative | Reagents | Heterocyclic Product |

| This compound | Benzaldehyde, Urea | 4-(4-chlorophenyl)-6-phenyl-dihydropyrimidin-2(1H)-one derivative |

| 3-amino-3-(4-chlorophenyl)propanoic acid | Hydrazine hydrate | 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one |

Structural Elucidation and Advanced Analytical Characterization of the Chemical Compound and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure by examining the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for Methyl 3-amino-3-(4-chlorophenyl)propanoate are not widely published, the expected chemical shifts and splitting patterns can be predicted based on the analysis of structurally similar compounds and established principles. For characterization, deuterated solvents such as CDCl₃ are commonly used, with tetramethylsilane (B1202638) (TMS) serving as the internal standard (0.0 ppm). docbrown.info

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in each environment.

Aromatic Protons (C₆H₄): The para-substituted chlorophenyl group would exhibit two distinct signals, appearing as doublets due to coupling with adjacent protons. These would be found in the typical aromatic region of approximately 7.2-7.4 ppm.

Methine Proton (CH-N): The proton on the carbon adjacent to the amino group and the aromatic ring is expected to appear as a multiplet (likely a triplet or doublet of doublets) around 4.4-4.6 ppm.

Methoxy (B1213986) Protons (OCH₃): The three protons of the methyl ester group would present as a sharp singlet at approximately 3.7 ppm. st-andrews.ac.uk

Methylene (B1212753) Protons (CH₂): The two protons on the carbon adjacent to the methine and carbonyl groups are diastereotopic. They would likely appear as a multiplet, potentially a doublet of doublets, around 2.7-2.9 ppm. st-andrews.ac.uk

Amine Protons (NH₂): The two protons of the primary amine would typically appear as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Broadband proton-decoupled ¹³C NMR spectra show a single peak for each chemically non-equivalent carbon atom. libretexts.org

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, with an expected chemical shift in the range of 170-175 ppm. libretexts.org

Aromatic Carbons (C₆H₄): Four distinct signals are expected for the aromatic carbons. The carbon atom bonded to the chlorine (C-Cl) would appear around 132-134 ppm, while the carbon attached to the propanoate chain (C-CH) would be around 140-142 ppm. The remaining two pairs of equivalent carbons would have shifts in the 128-130 ppm range. libretexts.org

Methine Carbon (CH-N): The chiral carbon attached to the amino group is expected to have a chemical shift of approximately 50-55 ppm.

Methoxy Carbon (OCH₃): The carbon of the methyl ester group typically appears around 51-52 ppm. st-andrews.ac.uklibretexts.org

Methylene Carbon (CH₂): The methylene carbon adjacent to the carbonyl group is expected in the range of 40-45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts This table is generated based on typical chemical shift values for the functional groups present.

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C=O | - | 170 - 175 |

| Aromatic C-H | 7.2 - 7.4 (4H, m) | 128 - 142 |

| CH-N | 4.4 - 4.6 (1H, m) | 50 - 55 |

| CH₂ | 2.7 - 2.9 (2H, m) | 40 - 45 |

| OCH₃ | ~3.7 (3H, s) | 51 - 52 |

| NH₂ | variable (2H, br s) | - |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information on the molecular weight and elemental composition of a compound, as well as structural details derived from fragmentation patterns. The molecular formula of this compound is C₁₀H₁₂ClNO₂, corresponding to a monoisotopic mass of approximately 213.06 Da. nih.gov

In gas chromatography-mass spectrometry (GC-MS) analysis, the parent molecular ion peak ([M]⁺) would be observed at m/z 213. The fragmentation pattern provides a fingerprint for the molecule's structure. Common fragmentation pathways for β-amino esters involve cleavage of the bonds adjacent to the nitrogen atom and the carbonyl group.

Table 2: Key Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 213 | [C₁₀H₁₂ClNO₂]⁺ | Molecular Ion ([M]⁺) |

| 198 | [M - CH₃]⁺ | Loss of a methyl group |

| 154 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 140 | [H₂N-CH-C₆H₄Cl]⁺ | Cleavage of the Cα-Cβ bond, forming the benzylic amine fragment (often the base peak) |

| 113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

Techniques like Electrospray Ionization (ESI-MS) are also employed, particularly for analyzing the compound in liquid solutions, often showing the protonated molecular ion [M+H]⁺ at m/z 214. st-andrews.ac.uk

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is highly effective for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its amine, ester, and chlorophenyl moieties.

Table 3: Predicted Infrared (IR) Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3250 | N-H stretch (asymmetric & symmetric) | Primary Amine |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic Ring |

| 3000 - 2850 | C-H stretch (sp³) | Aliphatic CH, CH₂, CH₃ |

| ~1735 | C=O stretch | Ester Carbonyl |

| ~1600 | N-H bend (scissoring) | Primary Amine |

| ~1590, ~1490 | C=C stretch | Aromatic Ring |

| 1300 - 1150 | C-O stretch (asymmetric) | Ester |

The presence of a strong absorption band around 1735 cm⁻¹ is definitive for the ester carbonyl group. st-andrews.ac.uk The N-H stretching bands of the primary amine group would appear in the region of 3400-3250 cm⁻¹, while its bending vibration often overlaps with the aromatic C=C stretching bands around 1600 cm⁻¹. researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can unambiguously establish the molecular connectivity, conformational details, and, for chiral compounds, the absolute configuration of a stereocenter.

Chromatographic Purity and Enantiomeric Excess Determination (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of a chemical compound and, for chiral molecules, for determining the enantiomeric excess (e.e.). High-Performance Liquid Chromatography (HPLC) is the most common method for these analyses.

To separate the enantiomers of this compound, chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak IA), are widely used for the resolution of amino acid esters and related compounds. yakhak.org The separation is typically achieved using a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as 2-propanol. yakhak.org

The purity of the compound is determined by reverse-phase HPLC, where a single sharp peak indicates a high degree of purity. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers resolved on a chiral column. These methods are crucial for quality control and for studying stereoselective synthesis. The use of LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, allowing for simultaneous purity assessment and mass confirmation.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₀H₁₂ClNO₂). A close agreement between the experimental and theoretical values serves as a primary confirmation of the compound's elemental composition and purity.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 56.21% |

| Hydrogen | H | 1.008 | 5.66% |

| Chlorine | Cl | 35.453 | 16.59% |

| Nitrogen | N | 14.007 | 6.56% |

Experimental results are typically obtained using automated CHN analyzers, which involve the combustion of the sample and quantification of the resulting gases. researchgate.net This analysis is a cornerstone of chemical characterization, validating the synthesis of the target molecule.

Computational Chemistry and Theoretical Investigations of Methyl 3 Amino 3 4 Chlorophenyl Propanoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. For Methyl 3-amino-3-(4-chlorophenyl)propanoate, DFT calculations have provided a fundamental understanding of its electronic characteristics and conformational preferences.

Electronic Structure and Charge Distribution Analysis

DFT studies are instrumental in elucidating the electronic structure and charge distribution of this compound. These calculations can map the electron density, identify regions of electrophilic and nucleophilic character, and predict the molecule's reactivity. The presence of the electron-withdrawing chlorine atom on the phenyl ring and the electron-donating amino and ester groups creates a distinct electronic profile.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can quantify the charge distribution on each atom, providing a more detailed picture of the intramolecular interactions. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. For aromatic compounds, these analyses help in understanding the electronic transitions and the nature of charge transfer within the molecule.

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, visually represents the charge distribution. It allows for the identification of positive and negative regions, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. This information is vital for predicting how the molecule will interact with other chemical species, including biological macromolecules. nih.govresearchgate.net

Conformational Analysis and Stability

The flexibility of the propanoate chain in this compound allows for the existence of multiple conformers. DFT calculations are employed to determine the relative energies of these different spatial arrangements and to identify the most stable, low-energy conformations. This is achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting geometry.

Prediction of Spectroscopic Parameters

DFT calculations are a valuable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and confirm the molecular structure. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra can be performed with a high degree of accuracy. researchgate.net

For this compound, DFT can predict the vibrational frequencies corresponding to the stretching and bending of its various functional groups, which can be correlated with the peaks observed in an experimental IR spectrum. nih.gov Similarly, the chemical shifts of the hydrogen and carbon atoms can be calculated to aid in the interpretation of ¹H and ¹³C NMR spectra. nih.govresearchgate.net Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Visible absorption spectrum of the molecule. researchgate.net

| Parameter | Information Obtained | Relevance |

|---|---|---|

| HOMO-LUMO Energy Gap | Chemical reactivity and kinetic stability | Predicts the molecule's propensity to engage in chemical reactions. |

| Molecular Electrostatic Potential (MEP) | Regions of positive and negative electrostatic potential | Identifies sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Atomic charges and intramolecular interactions | Details the electronic distribution and stabilizing interactions within the molecule. |

| Conformational Energy | Relative stability of different spatial arrangements | Determines the preferred three-dimensional structure of the molecule. |

| Predicted Spectroscopic Data (IR, NMR) | Vibrational frequencies and chemical shifts | Aids in the interpretation of experimental spectra and structural confirmation. |

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Studies on Protein-Ligand Binding Affinities

Molecular docking simulations can estimate the binding affinity between a ligand and a protein, which is often expressed as a docking score or a predicted binding energy. While specific docking studies for this compound are not extensively reported in publicly available literature, the principles of such studies can be inferred from research on analogous compounds containing a chlorophenyl moiety. mdpi.com

| Interaction Type | Contributing Molecular Feature | Significance in Binding Affinity |

|---|---|---|

| Hydrophobic Interactions | 4-chlorophenyl group | Often contributes significantly to binding within nonpolar protein pockets. |

| Hydrogen Bonding | Amino and ester groups | Provides specificity and directionality to the binding interaction. |

| Van der Waals Forces | Overall molecular structure | Contributes to the overall stability of the protein-ligand complex. |

Investigation of Proposed Molecular Interactions

Based on the functional groups present in this compound, several types of molecular interactions with a protein target can be proposed and investigated through molecular docking. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. The aromatic chlorophenyl ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's binding site.

The chlorine atom can also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity and specificity. The precise nature and geometry of these interactions would depend on the specific topology and amino acid composition of the target protein's active site. Molecular docking simulations provide a three-dimensional model of the protein-ligand complex, allowing for a detailed visualization and analysis of these crucial interactions. This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov For derivatives of this compound, QSAR studies are instrumental in predicting the biological activity of novel, unsynthesized analogs, thereby guiding the design of molecules with enhanced potency or desired properties. creative-biostructure.com This approach helps to optimize lead compounds by identifying the key structural features that influence their activity. creative-biostructure.com

The fundamental process of a QSAR study involves several key steps. First, a dataset of compounds derived from the core structure of this compound with experimentally determined biological activities is compiled. Next, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties and structure. They can be classified into different categories, such as constitutional (2D), topological (2D), and geometrical (3D) descriptors. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |

| LogP | The logarithm of the partition coefficient between n-octanol and water, indicating hydrophobicity. | |

| Topological | Wiener Index | A distance-based index that reflects molecular branching. |

| Kier & Hall Connectivity | Indices that describe the topology of the molecule in terms of atom connectivity. | |

| Geometrical (3D) | Molecular Surface Area | The total surface area of the molecule, calculated from its 3D conformation. |

| Dipole Moment | A measure of the net molecular polarity. |

| Quantum Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. |

Once the descriptors are calculated, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN). researchgate.netmdpi.com The goal is to create an equation that accurately predicts the biological activity (e.g., inhibitory concentration, IC₅₀) based on the values of the most relevant descriptors. mdpi.com

The validity and predictive power of the resulting QSAR model are assessed through rigorous internal and external validation procedures. mdpi.com Key statistical metrics are used for this evaluation. A robust QSAR model must demonstrate not only a good fit for the training data but also a strong ability to predict the activity of compounds not used in its development (the test set). mdpi.com For a model to be considered reliable, it typically needs to meet established statistical thresholds. nih.gov

Table 2: Statistical Parameters for Validation of a Hypothetical QSAR Model

| Parameter | Description | Typical Value for a Good Model |

|---|---|---|

| R² (Coefficient of Determination) | Indicates the goodness of fit for the training set data. | > 0.7 nih.gov |

| Q² or r²(CV) (Cross-Validated R²) | Measures the internal predictive ability of the model, often determined by leave-one-out cross-validation. | > 0.5 nih.gov |

| R²_pred (Predictive R²) | Measures the predictive power of the model for an external test set. | > 0.6 |

| SEE (Standard Error of Estimate) | Represents the standard deviation of the regression residuals, indicating the model's precision. | Low value is desirable. |

Through such analyses, researchers can determine, for instance, that increasing the hydrophobicity (higher LogP) at a specific position or introducing a hydrogen bond donor at another site on the this compound scaffold leads to a predictable increase in a particular biological activity. These insights are invaluable for the rational design of new, more effective compounds.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, such as those involved in the synthesis or transformation of this compound. Theoretical investigations allow for the exploration of potential reaction pathways, the characterization of transient species like transition states and intermediates, and the determination of the most energetically favorable route. nih.gov

A typical computational study of a reaction mechanism begins with proposing plausible pathways. For a given reaction, there might be several possibilities, such as a concerted, one-step mechanism versus a stepwise mechanism involving one or more intermediates. nih.gov Using quantum mechanical methods, most notably Density Functional Theory (DFT) with a specific functional and basis set (e.g., B3LYP/6-31G(d,p)), the geometries of all relevant species—reactants, intermediates, transition states, and products—are optimized. nih.gov

Solvent effects are often incorporated into these calculations using continuum models, such as the Integral Equation Formalism Polarized Continuum Model (IEFPCM), to provide a more accurate representation of reaction conditions in solution. nih.gov

Table 3: Hypothetical Relative Energies for Two Competing Reaction Pathways (Calculated at the B3LYP/6-31G(d,p) Level)

| Species | Pathway A (Concerted) Relative Energy (kcal/mol) | Pathway B (Stepwise) Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State 1 (TS1) | +25.3 | +18.7 |

| Intermediate | Not Applicable | -5.2 |

| Transition State 2 (TS2) | Not Applicable | +15.4 |

| Products | -12.1 | -12.1 |

By comparing the activation energies of the rate-determining steps for each proposed pathway, the most favorable mechanism can be identified. In the hypothetical example shown in Table 3, Pathway B would be favored because its highest energy barrier (+18.7 kcal/mol) is significantly lower than that of Pathway A (+25.3 kcal/mol). Such studies provide deep, molecular-level insight into how a reaction proceeds, which is critical for optimizing reaction conditions, improving yields, and controlling stereoselectivity in the synthesis of this compound and its derivatives.

Applications As a Synthetic Intermediate and Scaffold in Chemical Research

Role in the Synthesis of Diverse Heterocyclic Systems

The structural framework of methyl 3-amino-3-(4-chlorophenyl)propanoate is well-suited for constructing a variety of heterocyclic rings, which are core components of many pharmaceuticals. A primary application is in multicomponent reactions like the Biginelli reaction to produce dihydropyrimidinones (DHPMs). kashanu.ac.ir In this one-pot synthesis, a β-amino ester (or a related β-dicarbonyl compound), an aldehyde, and urea (B33335) or thiourea (B124793) cyclocondense to form the six-membered heterocyclic ring. kashanu.ac.irbeilstein-journals.org DHPMs are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with multiple biological targets, exhibiting activities such as antiviral, antibacterial, anti-inflammatory, and anticancer effects. kashanu.ac.irnih.gov The use of precursors containing the 4-chlorophenyl group, similar to the title compound, leads to the corresponding 4-(4-chlorophenyl)-substituted dihydropyrimidinones. nih.govmdpi.com

| Heterocyclic System | Synthetic Method | Key Reagents | Resulting Scaffold Example |

| Dihydropyrimidinone (DHPM) | Biginelli Reaction | Aryl Aldehyde, β-Ketoester, Urea/Thiourea | 5-(Ethoxycarbonyl)-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one nih.govmdpi.com |

| 1,2,4-Triazole (B32235) | Multi-step Synthesis | Substituted Anilines, 3-Bromobenzonitrile | 5-(Aryl)-3-(substituted amino)-1,2,4-triazole mdpi.com |

Precursor for Advanced Organic Building Blocks

This compound is frequently employed as a starting point for the synthesis of more elaborate molecular building blocks. smolecule.com Its functional groups can be selectively modified to introduce new functionalities, thereby creating intermediates for a broader range of synthetic applications.

Common transformations include:

Hydrolysis: The methyl ester can be hydrolyzed under basic conditions, such as with potassium hydroxide, to yield the corresponding 3-amino-3-(4-chlorophenyl)propanoic acid. rsc.org This carboxylic acid is a key intermediate for forming amide bonds. researchgate.net

Hydrazinolysis: Reaction with hydrazine (B178648) hydrate (B1144303) converts the ester into 3-amino-3-(4-chlorophenyl)propanoic acid hydrazide. rsc.org This hydrazide serves as a precursor for synthesizing various amide derivatives and other heterocyclic systems.

Amide Formation: The amino group can act as a nucleophile, or the ester can be converted to an acid and then coupled with various amines or amino acid esters to form peptide bonds, leading to the creation of N-alkyl propanamides or dipeptide-like structures. researchgate.netgoogleapis.com

These transformations generate a library of secondary building blocks from a single, readily available precursor, expanding its utility in synthetic chemistry. smolecule.com

| Original Functional Group | Reaction Type | Reagent(s) | Resulting Functional Group | Derived Building Block |

| Methyl Ester | Hydrolysis | KOH | Carboxylic Acid | 3-Amino-3-(4-chlorophenyl)propanoic acid rsc.org |

| Methyl Ester | Hydrazinolysis | Hydrazine Hydrate | Acid Hydrazide | 3-Amino-3-(4-chlorophenyl)propanoic acid hydrazide rsc.org |

| Amino Group / Carboxyl Group | Amide Coupling | Amines, DCC/Azide (B81097) Methods | Amide | N-Alkyl-3-(4-chlorophenyl)propanamides researchgate.net |

Development of Scaffolds for Enzyme Modulators

The molecular architecture of this compound and its derivatives makes it an attractive scaffold for designing enzyme modulators. Its structure can be systematically modified to optimize interactions with the active sites of target enzymes. Research has particularly focused on its role as an intermediate in the development of histone deacetylase inhibitors (HDACIs). researchgate.net HDACIs are a class of compounds that interfere with the function of histone deacetylases and are investigated primarily for cancer therapy. rsc.org

Furthermore, derivatives of this compound have been explored for their potential to inhibit other enzymes. For instance, studies have investigated the capacity of its hydrochloride salt to inhibit cathepsin K, an enzyme involved in bone resorption. smolecule.com The dihydropyrimidinone heterocycles synthesized from related precursors are also known to act as calcium channel blockers and modulators of other enzymatic pathways. kashanu.ac.ir

Contribution to the Synthesis of Compounds for Oncology Research

The 3-amino-3-(aryl)propanoate scaffold is a key structural motif in the synthesis of compounds for oncology research. Derivatives of this compound have demonstrated antiproliferative effects against various cancer cell lines. researchgate.net The mechanism of action for some of these derivatives is believed to involve interaction with heat shock proteins like TRAP1, which are implicated in cellular stress responses and apoptosis.

A significant body of research involves the structural modification of related compounds, such as methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, to create potent HDACIs. rsc.orgresearchgate.net A series of 24 compounds based on this model were synthesized and tested, with some showing inhibitory action on HCT-116 colon cancer cells with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. rsc.org Additionally, the 1,2,4-triazole scaffold, which can be synthesized from precursors related to the title compound, is present in several anticancer agents. mdpi.comnih.gov

| Derivative Class | Cancer Cell Line | Activity/Target | Reference |

| N-Alkyl-propanamides | HCT-116 (Colon) | IC50 = 0.12 mg/mL | rsc.org |

| General Derivatives | Various Cancer Cells | Antiproliferative effects, TRAP1 interaction | |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | SNB-75 (CNS) | Percent Growth Inhibition of 41.25% at 10 µM | mdpi.com |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | A549 (Lung) | Reduced cell viability and migration | mdpi.com |

Applications in Antimicrobial Agent Development

Derivatives based on the this compound scaffold have been investigated for their potential as antimicrobial agents. In vitro assays have demonstrated that certain derivatives possess significant antibacterial activity against various strains. Some studies have also reported antimicrobial activity against specific bacterial and fungal pathogens. smolecule.com

For example, a patent describes dipeptide compounds derived from this β-amino acid structure that are particularly effective in controlling Oomycetes, a class of fungal-like organisms. googleapis.com The R-enantiomer of the amino acid was found to confer greater fungicidal activity. googleapis.com More broadly, research into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has yielded compounds with potent, broad-spectrum activity against multidrug-resistant ESKAPE pathogens (including MRSA and VRE) and drug-resistant Candida species, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL. mdpi.com

| Derivative Scaffold | Target Organism(s) | Potency (MIC) | Reference |

| General Derivatives | Various Bacteria | Significant antibacterial activity | |

| Dipeptide Derivatives | Oomycetes | Potent fungicidal activity | googleapis.com |

| 3-((4-Hydroxyphenyl)amino)propanoic acid hydrazones | Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5–2 µg/mL | mdpi.com |

| 3-((4-Hydroxyphenyl)amino)propanoic acid hydrazones | Methicillin-resistant Staphylococcus aureus (MRSA) | 1–8 µg/mL | mdpi.com |

Utility in High-Throughput Screening Library Design

High-throughput screening (HTS) is a cornerstone of modern drug discovery, relying on the rapid biological evaluation of large, structurally diverse collections of compounds known as screening libraries. The utility of a chemical compound in library design is determined by its potential to serve as a versatile starting point for generating numerous analogs through straightforward chemical modifications.

This compound is an ideal candidate for such purposes. Its structure contains multiple reaction sites—the amino group, the ester, and the aromatic ring—that can be independently modified. As demonstrated in the synthesis of compounds for oncology and antimicrobial research, this scaffold can be readily converted into a wide array of amides, acids, hydrazides, and more complex heterocyclic systems. rsc.orgresearchgate.netmdpi.com This synthetic tractability allows for the efficient, and often parallel, synthesis of a large library of related molecules, each with unique structural features designed to explore the structure-activity relationship (SAR) against a specific biological target. smolecule.com

Future Research Directions and Unexplored Avenues for Methyl 3 Amino 3 4 Chlorophenyl Propanoate

Novel Synthetic Methodologies and Catalytic Systems

The synthesis of β-amino esters, including Methyl 3-amino-3-(4-chlorophenyl)propanoate, is an area ripe for innovation. While traditional methods are established, future research will likely focus on developing more efficient, stereoselective, and environmentally benign processes.

Asymmetric Catalysis : A primary challenge in β-amino ester synthesis is the control of stereochemistry. Future efforts could employ novel chiral catalysts, such as confined imidodiphosphorimidates (IDPis) or chiral phosphoric acids, which have shown success in the asymmetric synthesis of other β-amino acids. researchgate.netnih.gov The development of catalytic systems that provide high enantioselectivity for the specific structure of this compound would be a significant advancement. researchgate.netacs.orghilarispublisher.com

Photocatalysis and Electrosynthesis : Emerging techniques like visible-light photocatalysis and electrosynthesis offer green alternatives to traditional synthesis. nih.govchemrxiv.org These methods can enable the use of novel starting materials and reaction pathways, such as the radical-radical coupling of β-keto esters with α-amino alkyl radicals or the direct carboxylation of enamides using CO2. chemrxiv.orgresearchgate.netresearchgate.net Applying these strategies could lead to new, more efficient routes to the target compound under mild conditions. rsc.org

Biocatalysis : The use of enzymes, such as lipases, in continuous-flow reactors represents a sustainable approach for the synthesis and resolution of β-amino esters. mdpi.commdpi.com Research into identifying or engineering enzymes that can selectively produce the desired enantiomer of this compound could streamline its production for chiral applications. nih.gov

| Methodology | Potential Advantage | Relevant Catalyst/System Example |

| Asymmetric Catalysis | High enantioselectivity | Chiral Phosphoric Acids (CPAs), Confined IDPi Catalysts researchgate.netnih.gov |

| Photocatalysis | Mild, green reaction conditions | Synergistic Dual Catalysis (e.g., CPA and photoredox) researchgate.net |

| Electrosynthesis | Use of electricity as a reagent | CO₂ radical anion generation chemrxiv.org |

| Biocatalysis | High selectivity, sustainable | Lipase-catalyzed Michael addition in flow reactors mdpi.com |

Exploration of Underutilized Chemical Transformations

The functional groups of this compound—the amine, the ester, and the chlorophenyl ring—provide multiple handles for chemical modification that remain largely unexplored.

C-H Activation : A paradigm shift in synthetic chemistry, C-H functionalization allows for the direct modification of carbon-hydrogen bonds. nih.gov This strategy could be applied to the aromatic ring or the aliphatic backbone of the molecule to introduce new functional groups without the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov This would open up novel pathways for creating derivatives with unique properties.

Cross-Coupling Reactions : The chloro-substituent on the phenyl ring is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This would allow for the introduction of a wide variety of aryl, alkyl, or amino groups, transforming the core structure significantly.

Ring-Forming Reactions : The β-amino ester motif is a precursor for various heterocyclic compounds. Exploring reactions that convert this compound into novel β-lactams, pyrazolones, or pyridinones could yield compounds with interesting biological or material properties. nih.gov

Advanced Derivatization for Enhanced Scaffold Diversity

Systematic derivatization of the core this compound structure is essential for exploring its full potential, particularly in medicinal chemistry and drug discovery. Future work should focus on high-throughput methods to generate and screen compound libraries.

This approach would involve parallel modification of the primary amine (e.g., through acylation, alkylation, or sulfonylation) and the methyl ester (e.g., through amidation or transesterification). Employing modern techniques such as automated synthesis and high-throughput screening would accelerate the discovery of derivatives with desirable properties. nih.gov This systematic exploration is crucial for establishing structure-activity relationships (SAR) and identifying lead compounds for further development.

Deeper Computational Insights into Molecular Behavior

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and saving resources. For this compound, computational studies could provide invaluable insights.

Quantum Mechanics (QM) : Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, predict its reactivity at different sites, and elucidate reaction mechanisms for its synthesis and transformation. researchgate.netrsc.org

Molecular Dynamics (MD) : MD simulations can predict the conformational preferences of the molecule and how it interacts with its environment, such as solvents or biological macromolecules like proteins and nucleic acids. This is particularly relevant for designing derivatives with specific binding properties.

Predictive Modeling : In silico screening of virtual libraries based on the this compound scaffold could predict biological activity or material properties, helping to prioritize synthetic targets.

Integration into New Materials Science Applications

One of the most promising future directions for this compound is its use as a functional monomer in polymer chemistry. The field of biodegradable polymers, particularly poly(β-amino esters) (PBAEs), is rapidly expanding for biomedical applications. nih.govresolvemass.ca

This compound could be polymerized, for instance, by reacting its primary amine with a diacrylate monomer via Michael addition. nih.gov The resulting PBAE would feature a pendant 4-chlorophenyl group, which could impart unique properties to the polymer, such as:

Hydrophobicity : Influencing the polymer's degradation rate and its ability to encapsulate hydrophobic drugs.

Aromatic Interactions : Facilitating π-π stacking interactions, which could be useful for drug binding or influencing the self-assembly of polymer nanoparticles.

Biodegradability : The ester linkages in the polymer backbone would allow for hydrolytic degradation into biocompatible small molecules. rsc.orgutwente.nlnih.gov

These specialized PBAEs could be developed for applications in gene delivery, controlled drug release, and tissue engineering scaffolds. researchgate.netrug.nlbohrium.comnih.govresolvemass.ca

| Potential Application | Role of this compound | Desired Polymer Property |

| Drug Delivery | Functional Monomer | Biodegradability, pH-responsiveness, Encapsulation capacity nih.gov |

| Gene Therapy | Monomer for Cationic Polymer | DNA/RNA complexation, Endosomal escape nih.gov |

| Tissue Engineering | Monomer for Scaffold Material | Biocompatibility, Controlled degradation rate resolvemass.ca |

Challenges and Perspectives in β-Amino Ester Research

While the future is bright, several challenges inherent to β-amino ester research must be addressed. The primary hurdles include achieving high stereoselectivity in synthesis, especially for creating multiple stereocenters, and ensuring the stability of resulting materials like PBAEs in physiological environments. nih.govresearchgate.netnih.gov

Overcoming nanoparticle instability and low transfection efficiency remains a key challenge for PBAEs in gene therapy. nih.gov Future perspectives lie in the creation of hybrid materials, where PBAEs are blended or coated with other polymers or lipids to enhance their stability and efficacy. nih.gov The development of hyperbranched or multi-cyclic PBAE architectures also shows promise for improving delivery performance. acs.orgmdpi.com For this compound, its journey from a simple chemical compound to a valuable component in advanced applications will depend on surmounting these challenges through interdisciplinary research and innovative chemical design.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-amino-3-(4-chlorophenyl)propanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via a multi-step process involving condensation and esterification. For example, a related derivative, methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate, was synthesized using a condensation reaction followed by esterification under acidic conditions (Scheme 1 in ). Key variables include temperature control (to avoid side reactions like hydrolysis) and catalyst selection (e.g., sulfuric acid for esterification). Purification via recrystallization or column chromatography is critical for achieving >95% purity.

Q. How is the structural characterization of this compound validated in crystallographic studies?

- Methodological Answer : X-ray crystallography using programs like SHELXL ( ) is the gold standard for structural validation. For analogs like (Z)-Methyl 3-(2,4-dichlorophenyl)-3-hydroxyacrylate, crystallographic data (e.g., bond lengths, angles, and torsional parameters) confirmed stereochemistry and hydrogen-bonding networks (). NMR (1H/13C) and high-resolution mass spectrometry (HRMS) are complementary for verifying molecular identity and functional groups.

Advanced Research Questions

Q. What challenges arise in resolving enantiomers of this compound, and what chiral resolution methods are effective?

- Methodological Answer : The compound’s stereogenic center at the 3-amino position necessitates chiral resolution. Techniques include:

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.

- Diastereomeric salt formation : Reacting the racemate with chiral acids (e.g., tartaric acid derivatives) ( ).

- Kinetic resolution : Enzymatic methods using lipases or esterases to selectively hydrolyze one enantiomer.

Q. How do substituent variations (e.g., Cl, NH2, ester groups) impact the compound’s biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : SAR studies on analogs reveal:

- 4-Chlorophenyl group : Enhances lipophilicity and receptor binding affinity in pesticidal derivatives ( ).

- Amino group : Critical for hydrogen bonding with target enzymes (e.g., acetylcholinesterase in insecticidal activity) ().

- Ester vs. carboxylic acid : Methyl ester improves bioavailability compared to free acids ().

- Contradictions : Some studies report antagonistic effects when substituents like methoxy groups are introduced ( vs. 16), highlighting the need for iterative SAR optimization.

Q. What computational approaches are used to predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to targets like GABA receptors (relevant to pesticidal activity). For example, chlorfenvinphos derivatives ( ) showed strong binding to insect acetylcholinesterase in silico. Density Functional Theory (DFT) calculations further optimize electronic properties (e.g., charge distribution at the amino group).

Experimental Design & Data Analysis

Q. How should researchers design experiments to address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility checks : Validate synthetic protocols against literature (e.g., vs. 15).

- Analytical cross-validation : Compare melting points (e.g., 186–189°C in ) with DSC/TGA data.